molecular formula C14H12F3N3O2 B2776669 4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide CAS No. 2415512-12-6

4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide

Cat. No.: B2776669
CAS No.: 2415512-12-6
M. Wt: 311.264
InChI Key: OHHPCJRLRVSAII-UHFFFAOYSA-N
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Description

4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with methyl groups at the 4 and 6 positions, a trifluoromethoxy group at the 4 position of the phenyl ring, and a carboxamide group at the 2 position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a trifluoromethoxy-substituted phenylamine under specific conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group can impart unique properties to the resulting compounds, making them valuable in various chemical processes.

Biology: In biological research, 4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide can be utilized as a tool to study biological systems. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, materials, and other products. Its unique properties can enhance the performance and stability of these products.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group, in particular, can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide

  • 4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid

  • 4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-thiol

Uniqueness: 4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide stands out due to its trifluoromethoxy group, which can impart unique chemical and physical properties compared to similar compounds. This group can enhance the compound's stability, reactivity, and biological activity, making it a valuable candidate for various applications.

Properties

IUPAC Name

4,6-dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c1-8-7-9(2)19-12(18-8)13(21)20-10-3-5-11(6-4-10)22-14(15,16)17/h3-7H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHPCJRLRVSAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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